molecular formula C10H10ClF4N B11860622 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11860622
M. Wt: 255.64 g/mol
InChI Key: DQCNEUODNJXURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of isoquinoline. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The incorporation of fluorine atoms into the isoquinoline structure enhances its biological activity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of fluorinated products . Another approach involves the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include various fluorinated quinoline and isoquinoline derivatives, which can exhibit unique biological and chemical properties .

Scientific Research Applications

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes and disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of fluorine atoms and the tetrahydroisoquinoline structure. This combination enhances its biological activity and stability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10ClF4N

Molecular Weight

255.64 g/mol

IUPAC Name

5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H9F4N.ClH/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9;/h3-4,15H,1-2,5H2;1H

InChI Key

DQCNEUODNJXURL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F.Cl

Origin of Product

United States

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